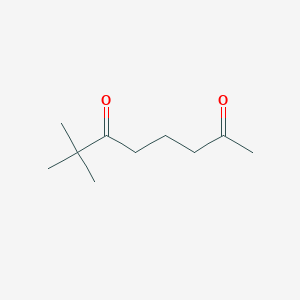
7,7-Dimethyloctane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyloctane-2,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyloctane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Claisen condensation of esters, which involves the reaction of two ester molecules in the presence of a strong base to form a β-diketone. For example, the reaction of ethyl acetate with 2,2-dimethyl-1,3-propanediol can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dimethyloctane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7,7-Dimethyloctane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves diketones like this compound.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7,7-Dimethyloctane-2,6-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparaison Avec Des Composés Similaires
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: This compound is similar in structure but contains fluorine atoms, which significantly alter its chemical properties and reactivity.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a similar backbone but different substitution pattern.
Uniqueness: 7,7-Dimethyloctane-2,6-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of two methyl groups at the 7-position provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Numéro CAS |
60676-28-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
7,7-dimethyloctane-2,6-dione |
InChI |
InChI=1S/C10H18O2/c1-8(11)6-5-7-9(12)10(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
ALSAHDSDNQEAAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















